molecular formula C24H33N5O5 B10934702 ethyl 6-({[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-({[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10934702
M. Wt: 471.5 g/mol
InChI Key: FIGHXWCUNVDMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-({(1-ethyl-1H-pyrazol-5-yl)methylamino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a tetrahydropyrimidine ring, and multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of ethyl 6-({(1-ethyl-1H-pyrazol-5-yl)methylamino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrazole and tetrahydropyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the desired substituents.

    Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Synthesis of Tetrahydropyrimidine Intermediate: The tetrahydropyrimidine ring is formed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling and Functionalization:

Chemical Reactions Analysis

Ethyl 6-({(1-ethyl-1H-pyrazol-5-yl)methylamino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Scientific Research Applications

Ethyl 6-({(1-ethyl-1H-pyrazol-5-yl)methylamino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-({(1-ethyl-1H-pyrazol-5-yl)methylamino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-({(1-ethyl-1H-pyrazol-5-yl)methylamino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Ethyl 6-({(1-methyl-1H-pyrazol-5-yl)methylamino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.

    Ethyl 6-({(1-ethyl-1H-pyrazol-5-yl)methylamino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has an additional ethyl group on the amino linker, which may affect its reactivity and biological activity.

The uniqueness of ethyl 6-({(1-ethyl-1H-pyrazol-5-yl)methylamino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H33N5O5

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 6-[[(2-ethylpyrazol-3-yl)methyl-methylamino]methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H33N5O5/c1-6-29-18(10-11-25-29)13-28(3)14-19-21(23(30)34-7-2)22(27-24(31)26-19)16-8-9-20(33-5)17(12-16)15-32-4/h8-12,22H,6-7,13-15H2,1-5H3,(H2,26,27,31)

InChI Key

FIGHXWCUNVDMMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)COC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.